Trodusquemine

Catalog No.
S003638
CAS No.
186139-09-3
M.F
C37H72N4O5S
M. Wt
685.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trodusquemine

CAS Number

186139-09-3

Product Name

Trodusquemine

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate

Molecular Formula

C37H72N4O5S

Molecular Weight

685.1 g/mol

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Synonyms

3-N-1(spermine)-7, 24-dihydroxy-5-cholestane 24-sulfate, 3beta-N-1(spermine)-7alpha, 24R-dihydroxy-5alpha-cholestane 24-sulfate, MSI 1436, MSI1436, trodusquemine

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C

Description

The exact mass of the compound Trodusquemine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Obesity Effects:

Studies in mice suggest that Trodusquemine might play a role in weight management. Research has shown that it inhibits an enzyme called Protein Tyrosine Phosphatase 1B (PTP1B) []. This enzyme regulates fat cell metabolism, and its inhibition by Trodusquemine appears to promote fat loss specifically in adipose tissue, without affecting muscle mass []. However, more research, particularly in humans, is needed to confirm these findings and understand the long-term safety and efficacy of Trodusquemine for weight management.

Other Potential Applications:

Limited research suggests Trodusquemine might have broader implications. Some studies have explored its potential effects on:

  • Catecholamines: Trodusquemine might influence the levels of catecholamines, hormones involved in energy metabolism and blood pressure regulation []. However, further investigation is needed to clarify its specific effects.
  • Other Diseases: There's preliminary research on Trodusquemine's potential role in other conditions like diabetes, but the data is scarce and requires further exploration [].

Trodusquemine is classified as a spermine metabolite of cholesterol, with the chemical formula C₃₇H₇₂N₄O₅S. It has a molecular weight of approximately 685.07 g/mol and is characterized by its complex structure that includes multiple nitrogen atoms, which contribute to its biological activity . This compound is known to inhibit protein tyrosine phosphatase 1B, a key regulator in various cellular signaling pathways, thereby influencing metabolic processes such as insulin sensitivity and energy expenditure .

Trodusquemine's primary mechanism of action is through the inhibition of PTP1B. This enzyme plays a role in regulating insulin signaling and cellular growth. By inhibiting PTP1B, Trodusquemine can potentially improve insulin sensitivity, leading to better blood sugar control []. Additionally, it might suppress appetite and reduce fat accumulation by modulating specific pathways in the brain [].

Extensive safety data on Trodusquemine is not yet available. Early studies suggest good tolerability in animal models [, ]. However, further research is needed to determine its safety profile in humans, including potential side effects and interactions with other medications.

, particularly those involving protein interactions. It has been shown to inhibit the aggregation of misfolded proteins, such as alpha-synuclein and amyloid-beta oligomers, by displacing these toxic aggregates from cellular membranes . The compound's ability to modulate lipid-induced nucleation and fibril amplification reactions in protein aggregation processes highlights its role as a potential therapeutic agent in neurodegenerative diseases .

The biological activity of trodusquemine is extensive:

  • Inhibition of Protein Aggregation: Trodusquemine effectively reduces the cytotoxicity associated with oligomers of alpha-synuclein and amyloid-beta by preventing their aggregation .
  • Stimulation of Tissue Regeneration: Animal studies indicate that trodusquemine can stimulate the regeneration of cardiac and other tissues, suggesting its potential in regenerative medicine .
  • Metabolic Effects: It influences neuropeptide expression linked to weight loss and enhances insulin sensitivity through central and peripheral mechanisms .

The synthesis of trodusquemine involves complex multi-step organic reactions. While specific detailed synthetic routes are not extensively documented in the literature, it typically begins with cholesterol derivatives. Key steps may include:

  • Functionalization of Cholesterol: Modifications to introduce amino groups and sulfation.
  • Reduction and Protection Steps: Various reduction reactions to achieve desired functional groups while protecting sensitive sites during synthesis .

Trodusquemine has several promising applications:

  • Therapeutic Agent for Neurodegenerative Diseases: Its ability to inhibit protein aggregation positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Metabolic Disorders: Due to its effects on insulin sensitivity and energy expenditure, it may have applications in obesity management and metabolic syndrome treatment .
  • Regenerative Medicine: Trodusquemine's regenerative properties make it a potential candidate for therapies aimed at tissue repair following injury or disease .

Interaction studies have demonstrated that trodusquemine can interact with various cellular components:

  • Cell Membrane Protection: It protects cells from damage caused by toxic protein aggregates by displacing them from membranes rather than altering their structure directly .
  • Modulation of Signaling Pathways: By inhibiting protein tyrosine phosphatase 1B, trodusquemine influences multiple signaling pathways related to metabolism and cellular growth .

Several compounds share structural or functional similarities with trodusquemine. Notable examples include:

Compound NameStructure TypeKey Activity
SqualamineAminosterolAntimicrobial properties; inhibits cancer cell growth
SpermidinePolyamineInvolved in cellular growth; regulates apoptosis
PutrescinePolyamineRole in cell division; involved in stress response

Uniqueness of Trodusquemine

Trodusquemine's uniqueness lies in its dual role as both an inhibitor of toxic protein aggregation and a modulator of metabolic pathways. Unlike squalamine, which primarily exhibits antimicrobial activity, or spermidine, which focuses on cellular growth regulation, trodusquemine's multifaceted actions make it a versatile candidate for addressing complex diseases associated with protein misfolding and metabolic dysregulation.

Trodusquemine biosynthesis in natural systems occurs through the convergence of multiple metabolic pathways, primarily involving cholesterol metabolism and polyamine biosynthesis [1] [2]. The compound is naturally found in the tissues of the dogfish shark Squalus acanthias, where it serves as an endogenous antimicrobial agent [3] [4].

The cholesterol component originates from the classical steroidogenic pathway, beginning with acetyl-coenzyme A conversion to 3-hydroxy-3-methylglutaryl-coenzyme A by hydroxymethylglutaryl-coenzyme A synthase [5]. This intermediate undergoes reduction by hydroxymethylglutaryl-coenzyme A reductase to form mevalonate, the rate-limiting step in cholesterol biosynthesis [5]. Subsequently, mevalonate is converted through a series of phosphorylation and decarboxylation reactions to isopentenyl pyrophosphate, which condenses to form squalene. Squalene undergoes cyclization by oxidosqualene-lanosterol cyclase to produce lanosterol, the first sterol intermediate [6]. Through additional enzymatic transformations involving cytochrome P450 enzymes, lanosterol is converted to cholesterol, which serves as the steroid backbone for trodusquemine [7] [8].

The polyamine component, spermine, is biosynthesized through the well-characterized polyamine pathway [9]. This pathway initiates with ornithine decarboxylase converting ornithine to putrescine. Putrescine is then converted to spermidine by spermidine synthase, and finally spermidine is transformed to spermine by spermine synthase [9]. The biosynthetic pathways to these polyamines in animals, plants, and microorganisms are well-established and originate from amino acids [9].

The conjugation of spermine to the cholesterol backbone occurs at the C-3 position through reductive amination mechanisms [1] [9]. Hydroxylation at the C-7 position introduces the characteristic 7α-hydroxyl group, while the C-24 position undergoes hydroxylation followed by sulfation [1] [3]. The sulfation process involves the activation of inorganic sulfate to 3'-phospho-adenosine-5'-phosphosulfate by phosphoadenosine phosphosulfate synthase, which serves as the universal sulfate donor for sulfotransferase enzymes [10].

ComponentRole in BiosynthesisPathway Origin
CholesterolSteroid backbone precursor derived from mevalonate pathwayAcetyl-CoA → Mevalonate → Squalene → Lanosterol → Cholesterol
SpermineTetraamine polyamine derived from amino acid metabolismOrnithine → Putrescine → Spermidine → Spermine
SulfateSulfate group incorporation via sulfotransferase enzymesSulfate activation via PAPS (3'-phospho-adenosine-5'-phosphosulfate)
HydroxylationIntroduction of hydroxyl groups at C-7 and C-24 positionsCytochrome P450-mediated hydroxylation reactions
Polyamine conjugationConjugation of spermine to steroid at C-3 positionReductive amination or enzymatic conjugation

Total Synthesis Strategies from Cholic Acid Derivatives

The total synthesis of trodusquemine from cholic acid derivatives follows established methodologies similar to those developed for squalamine, adapted for spermine rather than spermidine conjugation [9] [11]. Cholic acid and its derivatives serve as readily available starting materials due to their commercial accessibility and pre-existing hydroxylation patterns [9].

The synthetic approach typically begins with the protection of hydroxyl groups in cholic acid derivatives, followed by side chain extension to introduce the C-24 position [9]. For trodusquemine synthesis, the key transformations include oxidation of the C-3 hydroxyl group to generate a ketone suitable for reductive amination, modification of the side chain to introduce the C-24 hydroxyl group, and subsequent sulfation at this position [9].

Methyl 3α,6α-dihydroxycholate serves as an important intermediate, which undergoes oxidation to the corresponding 3,6-diketone, followed by selective dioxolane protection of the C-3 position [9]. Reduction of the C-6 ketone and deprotection yields methyl 3-oxo-6β-hydroxy-5α-cholan-24-oate, which can undergo reductive amination with spermine to form the desired conjugate [9].

The synthesis from deoxycholic acid derivatives involves selective hydroxylation reactions to introduce additional hydroxyl groups at required positions [9]. The reaction of methyl 3-oxo-cholate with sulfur ylide leads to 3β-oxirane formation, which undergoes nucleophilic opening with protected diamines followed by deprotection [9].

Starting MaterialKey TransformationsTypical Yield RangeSteps Required
Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid)Protection → Chain extension → Oxidation → Reductive amination5-19%15-19
Deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid)Selective hydroxylation → Side chain modification → Polyamine coupling8-25%12-17
Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanic acid)C-24 oxidation → Sulfation → Spermidine/spermine conjugation10-30%10-15
Lithocholic acid (3α-hydroxy-5β-cholanic acid)Hydroxylation at C-7 → C-24 functionalization → Amination15-35%8-14
Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid)Selective protection → C-6 hydroxyl modification → Polyamine attachment12-28%11-16

Reductive Amination Approaches for Polyamine Conjugation

Reductive amination represents the central methodology for conjugating polyamine units to steroid scaffolds in trodusquemine synthesis [9] [11] [12]. This reaction involves the formation of an imine intermediate between the ketone at C-3 and the primary amine of spermine, followed by reduction to yield the desired aminosterol [12].

The titanium(IV) isopropoxide-mediated reductive amination has emerged as the most efficient method for this transformation [12]. The reaction mechanism proceeds through nucleophilic attack of the amino group on the carbonyl compound activated by the titanium Lewis acid, forming a transient imine species that is subsequently reduced [12]. The optimal conditions involve titanium(IV) isopropoxide in methanol at 20°C, followed by sodium borohydride reduction at 0°C [12].

Nuclear magnetic resonance studies have confirmed that the reaction proceeds exclusively via the transient imine species, with the major product being the trans imine in a 96:4 ratio over the cis isomer [12]. The stereoselectivity of the reduction favors the β-configuration at C-3, with ratios ranging from 1:10 to 1:20 (α:β), due to steric hindrance from the methyl and hydrogen substituents on the steroid framework.

Sodium cyanoborohydride represents an alternative reducing agent, though it requires carefully controlled pH conditions (6-7) and shows lower stereoselectivity compared to the titanium-mediated protocol [12]. Sodium triacetoxyborohydride offers improved safety compared to sodium cyanoborohydride but typically provides moderate yields and selectivity [12].

The choice of solvent significantly affects the reaction outcome, with polar protic solvents such as methanol and isopropanol providing optimal yields up to 98% [12]. Non-polar solvents like dichloromethane, chloroform, and toluene result in substantially lower yields (23-51%) [12].

MethodReaction ConditionsSelectivityTypical Yield
Titanium(IV) isopropoxide/NaBH4Ti(OiPr)4, MeOH, 20°C, then NaBH4, 0°Cα:β = 1:10 to 1:2041-98%
Sodium cyanoborohydrideNaBH3CN, pH 6-7, MeOH or EtOH, RTα:β = 1:3 to 1:660-85%
Sodium triacetoxyborohydrideNaBH(OAc)3, DCM or CHCl3, RTα:β = 1:4 to 1:855-80%
Zinc chloride/NaBH4ZnCl2, NaBH4, MeOH, 0°C to RTα:β = 1:5 to 1:1045-75%
Lithium aluminum hydride reductionLiAlH4, THF, 0°C, then aqueous workupα:β = 1:2 to 1:430-65%

Stereoselective Sulfation at C-24 Position

The stereoselective introduction of the sulfate group at the C-24 position represents a critical step in trodusquemine synthesis, as this functional group is essential for biological activity [1] [3]. The natural configuration of trodusquemine features the 24β-sulfate stereochemistry, which must be achieved with high selectivity in synthetic approaches [13].

Sulfur trioxide-pyridine complex emerges as the most commonly employed sulfating agent, providing excellent stereoselectivity for the 24β-sulfate formation [14] [13]. The reaction proceeds under anhydrous conditions in dry pyridine at temperatures ranging from 0°C to room temperature over 2-6 hours [13]. The stereoselectivity arises from the preferential approach of the sulfating reagent from the β-face of the steroid, resulting in β:α ratios of 8:1 to 15:1 [13].

Sulfur trioxide-trimethylamine complex offers an alternative approach with slightly reduced stereoselectivity but improved handling characteristics [14]. This reagent operates effectively in dimethylformamide or dimethyl sulfoxide at room temperature, yielding the 24β-sulfate as the major product with β:α ratios of 6:1 to 12:1 [14].

Chlorosulfonic acid in pyridine provides the highest stereoselectivity, with β:α ratios reaching 10:1 to 20:1 [13]. However, this method requires careful temperature control at 0°C and shorter reaction times (1-3 hours) due to the highly reactive nature of chlorosulfonic acid [13].

The sulfation reaction mechanism involves the electrophilic attack of the sulfating agent on the C-24 hydroxyl group, with the stereochemical outcome determined by the steric environment around this position [10]. The β-face approach is favored due to reduced steric interactions with the steroid backbone [13].

Enzymatic sulfation using sulfotransferases and 3'-phospho-adenosine-5'-phosphosulfate as the sulfate donor provides the highest stereoselectivity, achieving β:α ratios greater than 20:1 [10]. This approach mimics the natural biosynthetic process but requires specialized enzyme preparations and cofactors [10].

Sulfating AgentReaction ConditionsStereoselectivityYield
Sulfur trioxide-pyridine complex (SO3·Py)SO3·Py, dry pyridine, 0°C to RT, 2-6 h24β-sulfate preferentially formed (β:α = 8:1 to 15:1)70-90%
Sulfur trioxide-trimethylamine complex (Me3N·SO3)Me3N·SO3, DMF or DMSO, RT, 4-8 h24β-sulfate major product (β:α = 6:1 to 12:1)75-88%
Chlorosulfonic acid (HSO3Cl)HSO3Cl, pyridine, 0°C, 1-3 h24β-sulfate predominant (β:α = 10:1 to 20:1)80-95%
Sulfuric acid-acetic anhydrideH2SO4, Ac2O, 0°C, 30 min to 2 hMixed stereochemistry (β:α = 3:1 to 6:1)60-80%
PAPS (enzymatic sulfation)Sulfotransferase, PAPS, buffer pH 7.4, 37°CNatural β-stereochemistry (β:α > 20:1)85-95%

Synthetic Analog Development and Structure-Activity Relationships

The development of trodusquemine analogs has focused on systematic modifications of key structural elements to understand structure-activity relationships and optimize biological properties [11] [15] [16]. These investigations have revealed critical insights into the molecular features responsible for antimicrobial, protein tyrosine phosphatase 1B inhibitory, and membrane-active properties [15] [16].

Polyamine chain variations represent a primary area of analog development [11] [15]. The substitution of spermidine with spermine in trodusquemine enhances protein tyrosine phosphatase 1B inhibition compared to squalamine, demonstrating that the additional amino group in spermine provides improved binding affinity [15] [16]. Further modifications include the introduction of different alkyl polyamines and cyclic polyamine structures, which affect membrane binding and penetration characteristics [11].

Hydroxylation pattern modifications have revealed the importance of specific hydroxyl group positions for biological activity [9] [15]. The presence of the 7α-hydroxyl group in trodusquemine increases antimicrobial potency compared to analogs lacking this substitution [9]. Additional hydroxylation at the C-12α position, as found in some synthetic analogs, further enhances antibacterial activity against Gram-positive bacteria [15].

Side chain length modifications at the C-24 and C-27 positions have demonstrated that optimal membrane interaction requires specific geometric constraints [9]. Extended side chains beyond the natural C-24 position tend to reduce membrane binding affinity, while shortened side chains compromise the amphiphilic balance necessary for membrane insertion [9].

Stereochemical investigations at the C-3 position have confirmed that the β-configuration is strongly preferred for biological activity [9] [11]. The 3α-epimers of trodusquemine analogs show significantly reduced antimicrobial and protein tyrosine phosphatase 1B inhibitory activities, indicating that the spatial orientation of the polyamine chain is critical for target binding [9].

Sulfation position studies have established that C-24 sulfation is essential for optimal activity [9] [15]. Analogs with sulfation at alternative positions, such as C-27, show reduced biological activity, while desulfated analogs lose most of their antimicrobial properties [9]. The sulfate group provides the anionic charge necessary for membrane interaction and protein binding [15].

Ring system modifications comparing cholestane and cholanic acid scaffolds have revealed that the cholestane framework provides superior biological activity [9]. The rigidity and specific three-dimensional structure of the steroid backbone are important for maintaining the proper spatial relationship between the polyamine chain and the sulfate group [9].

Structural ModificationBiological Activity EffectStructure-Activity Notes
Polyamine chain variation (spermidine vs spermine)Spermine analogs show enhanced PTP1B inhibition vs spermidineFour amino groups vs three amino groups - improved binding
Hydroxylation pattern changes (C-7α, C-12α variations)C-7α hydroxylation increases antimicrobial potencyHydroxyl groups facilitate membrane insertion
Side chain length modifications (C-24, C-27 positions)Extended side chains reduce membrane interactionOptimal side chain length 2-3 carbon atoms
Stereochemistry at C-3 (α vs β configuration)β-configuration at C-3 preferred for activityStereochemistry affects polyamine orientation
Sulfation position changes (C-24 vs C-27)C-24 sulfation essential for optimal activitySulfate group provides anionic charge for membrane interaction
Ring system modifications (cholestane vs cholanic acid)Cholestane scaffold superior to cholanic acid derivativesSteroid rigidity important for biological activity

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

684.52234258 g/mol

Monoisotopic Mass

684.52234258 g/mol

Heavy Atom Count

47

Appearance

Solid powder

UNII

KKC12PIF16

Drug Indication

Investigated for use/treatment in obesity and diabetes mellitus type 2.

Pharmacology

Trodusquemine is a naturally-occurring cholestane and non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with potential hypoglycemic, anti-diabetic, anti-obesity, and antineoplastic activities. Upon administration, trodusquemine selectively targets and inhibits PTP1B, thereby preventing PTP1B-mediated signaling. This prevents the dephosphorylation of the insulin receptor, which improves insulin signaling and insulin sensitivity, and decreases blood glucose levels. In susceptible cancer cells, inhibition of PTP1B causes a reduction of tumor cell proliferation. In addition, as trodusquemine can cross the blood-brain barrier (BBB), it centrally suppresses appetite and causes weight loss. PTP1B, a tyrosine phosphatase, is elevated in certain cancer cells; it is specifically upregulated in human epidermal growth factor receptor 2 (HER2)-driven cancers where it promotes cell growth, and is correlated with a poor prognosis and increased metastatic potential. In diabetes, PTP1B upregulation plays a major role in insulin resistance.

Mechanism of Action

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PTPN1 [HSA:5770] [KO:K05696]

Other CAS

186139-09-3

Wikipedia

Trodusquemine

Dates

Last modified: 09-13-2023
1: Roitman MF, Wescott S, Cone JJ, McLane MP, Wolfe HR. MSI-1436 reduces acute
food intake without affecting dopamine transporter activity. Pharmacol Biochem
Behav. 2010 Nov;97(1):138-43. doi: 10.1016/j.pbb.2010.05.010. Epub 2010 May 15.
PubMed PMID: 20478327; PubMed Central PMCID: PMC2945616.


2: Lantz KA, Hart SG, Planey SL, Roitman MF, Ruiz-White IA, Wolfe HR, McLane MP.
Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss
in diet-induced obese mice. Obesity (Silver Spring). 2010 Aug;18(8):1516-23. doi:
10.1038/oby.2009.444. Epub 2010 Jan 14. PubMed PMID: 20075852.

Explore Compound Types